3-Chloro-6-(perfluoroethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(perfluoroethyl)pyridazine is a chemical compound with the molecular formula C6H2ClF5N2 and a molecular weight of 232.54 g/mol . This compound is part of the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of the perfluoroethyl group and a chlorine atom makes this compound unique and of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(perfluoroethyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with perfluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(perfluoroethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile at elevated temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyridazine derivative.
Scientific Research Applications
3-Chloro-6-(perfluoroethyl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Chloro-6-(perfluoroethyl)pyridazine involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar in structure but with a trifluoromethyl group instead of a perfluoroethyl group.
3-Chloro-6-(pentafluoroethyl)pyridazine: Another closely related compound with a pentafluoroethyl group.
Uniqueness
3-Chloro-6-(perfluoroethyl)pyridazine is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and potentially more reactive in certain chemical and biological contexts compared to its analogs.
Properties
IUPAC Name |
3-chloro-6-(1,1,2,2,2-pentafluoroethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF5N2/c7-4-2-1-3(13-14-4)5(8,9)6(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFQVMMNMMJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.